molecular formula C20H17N7OS B2759551 5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1257551-59-9

5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2759551
CAS No.: 1257551-59-9
M. Wt: 403.46
InChI Key: MCGQNGUUPGYTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They are often included in a wide variety of biologically active compounds and various photovoltaic devices .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Sonogashira and Stille reactions . For example, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .


Molecular Structure Analysis

The molecular structure of these compounds is often characterized by means of an elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

Scientific Research Applications

Anti-mycobacterial Chemotypes

The research by Pancholia et al. (2016) introduced benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. This study synthesized thirty-six structurally diverse benzo[d]thiazole-2-carboxamides and tested their potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds displayed promising anti-mycobacterial potential with MICs in the low μM range, highlighting the potential of such scaffolds in developing treatments for tuberculosis (Pancholia et al., 2016).

Antimicrobial Activity of Pyridine Derivatives

Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazole units, demonstrating variable and modest antimicrobial activity against several strains of bacteria and fungi. This study underlines the broad spectrum of biological activities that similar compounds may exhibit, suggesting their potential utility in antimicrobial drug development (Patel et al., 2011).

Antisecretory and Cytoprotective Antiulcer Agents

Starrett et al. (1989) explored imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although none displayed significant antisecretory activity, several compounds showed good cytoprotective properties, indicating the therapeutic versatility of such chemical frameworks (Starrett et al., 1989).

Insecticidal Assessment Against Cotton Leafworm

Fadda et al. (2017) assessed the insecticidal potential of compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This study demonstrates the application of such compounds in agricultural pest control, offering a foundation for developing new insecticidal agents (Fadda et al., 2017).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study provides insights into the steric and electrostatic requirements for binding to the CB1 receptor, relevant to designing receptor-specific drugs (Shim et al., 2002).

Future Directions

Future research could focus on the use of these compounds as potential visible-light organophotocatalysts . They are promising precursors for various applications, including electrocatalytic hydrogen production, applications in donor−acceptor oligomeric semiconductors, in push−pull fluorophores for turn-on fluorescence, in organic dyes with a donor-acceptor-donor (D-A-A) configuration for dye-sensitized solar cells (DSSCs), and as emitters for high performances deep-red/near-infrared organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7OS/c28-20(14-4-5-17-18(13-14)25-29-24-17)27-11-9-26(10-12-27)19-7-6-16(22-23-19)15-3-1-2-8-21-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGQNGUUPGYTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.